molecular formula C16H18Cl2N2O3 B5687724 (1S*,5R*)-3-[(2,4-dichlorophenoxy)acetyl]-3,9-diazabicyclo[3.3.2]decan-10-one

(1S*,5R*)-3-[(2,4-dichlorophenoxy)acetyl]-3,9-diazabicyclo[3.3.2]decan-10-one

Cat. No. B5687724
M. Wt: 357.2 g/mol
InChI Key: XEFWUITUMZLPIC-PWSUYJOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S*,5R*)-3-[(2,4-dichlorophenoxy)acetyl]-3,9-diazabicyclo[3.3.2]decan-10-one, also known as DADLE, is a synthetic opioid peptide that has been extensively studied in scientific research. It is a potent agonist of the delta opioid receptor and has been used in various biochemical and physiological studies.

Mechanism of Action

(1S*,5R*)-3-[(2,4-dichlorophenoxy)acetyl]-3,9-diazabicyclo[3.3.2]decan-10-one acts as a selective agonist of the delta opioid receptor and activates downstream signaling pathways that lead to the inhibition of pain signaling. It has been shown to reduce the release of neurotransmitters involved in pain signaling, such as substance P and glutamate.
Biochemical and Physiological Effects:
This compound has been shown to have potent analgesic and antinociceptive effects in animal models of pain. It has also been shown to have anti-inflammatory effects and to modulate immune function. This compound has been implicated in the regulation of various physiological processes, including cardiovascular function, gastrointestinal motility, and respiratory function.

Advantages and Limitations for Lab Experiments

(1S*,5R*)-3-[(2,4-dichlorophenoxy)acetyl]-3,9-diazabicyclo[3.3.2]decan-10-one is a potent and selective agonist of the delta opioid receptor, making it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, its potency and selectivity can also be a limitation, as it may not accurately reflect the effects of endogenous delta opioid receptor agonists.

Future Directions

Future research on (1S*,5R*)-3-[(2,4-dichlorophenoxy)acetyl]-3,9-diazabicyclo[3.3.2]decan-10-one could focus on its potential therapeutic applications, such as in the treatment of pain, inflammation, and immune disorders. It could also be used to investigate the role of the delta opioid receptor in various neurological and psychiatric disorders. Further studies could also explore the potential of this compound as a tool for drug discovery and development.

Synthesis Methods

(1S*,5R*)-3-[(2,4-dichlorophenoxy)acetyl]-3,9-diazabicyclo[3.3.2]decan-10-one can be synthesized using a solid-phase peptide synthesis method. The process involves the stepwise addition of the amino acids to a resin-bound peptide chain. The final product is then cleaved from the resin and purified using high-performance liquid chromatography.

Scientific Research Applications

(1S*,5R*)-3-[(2,4-dichlorophenoxy)acetyl]-3,9-diazabicyclo[3.3.2]decan-10-one has been extensively used in scientific research to study the delta opioid receptor and its role in various physiological and pathological processes. It has been used to investigate the analgesic and antinociceptive effects of delta opioid receptor agonists in animal models of pain.

properties

IUPAC Name

(1S,5R)-3-[2-(2,4-dichlorophenoxy)acetyl]-3,9-diazabicyclo[3.3.2]decan-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18Cl2N2O3/c17-11-4-5-14(13(18)6-11)23-9-15(21)20-7-10-2-1-3-12(8-20)19-16(10)22/h4-6,10,12H,1-3,7-9H2,(H,19,22)/t10-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFWUITUMZLPIC-PWSUYJOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC(C1)NC2=O)C(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CN(C[C@H](C1)NC2=O)C(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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